molecular formula C8H8N2O B010780 6-Methoxy-2-methylpyridine-3-carbonitrile CAS No. 105277-11-0

6-Methoxy-2-methylpyridine-3-carbonitrile

Cat. No.: B010780
CAS No.: 105277-11-0
M. Wt: 148.16 g/mol
InChI Key: ZDVDVDYVVWUZAP-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of nitrogen-containing heterocycles. It is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and a cyano group at the 3rd position of the pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile typically involves the reaction of 2-methyl-6-methoxypyridine with a suitable nitrile source under controlled conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines, alcohols, or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Ammonia (NH3), ethanol, thiols

Major Products:

    Oxidation: Pyridine carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted pyridines with various functional groups

Scientific Research Applications

6-Methoxy-2-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

  • 6-Methoxy-2-methylpyridine-3-carboxamide
  • 6-Methoxy-2-methylpyridine-3-carboxaldehyde
  • 6-Methoxy-2-methylpyridine-3-amine

Comparison: 6-Methoxy-2-methylpyridine-3-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. For instance, the cyano group can participate in nucleophilic substitution reactions, which is not possible with the carboxamide or carboxaldehyde derivatives. Additionally, the electronic effects of the cyano group can influence the compound’s behavior in various chemical and biological contexts.

Biological Activity

6-Methoxy-2-methylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a carbonitrile functional group, influencing its interaction with biological targets.

The molecular formula of this compound is C9H10N2OC_9H_{10}N_2O. Its structure can be represented as follows:

Structure C6H4(CH3)(OCH3)(CN)\text{Structure }\text{C}_6H_4(\text{CH}_3)(\text{OCH}_3)(\text{CN})

This compound exhibits significant lipophilicity due to the presence of the methoxy group, which may enhance its permeability through biological membranes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant activity at micromolar concentrations.

Cell Line IC50 (µM)
MCF-715
A54920

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The carbonitrile group is known to participate in hydrogen bonding and can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors involved in various biochemical pathways.

Case Studies

  • Antimicrobial Activity Study : A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were synthesized and evaluated for their antimicrobial efficacy. Results indicated that modifications to the methoxy group significantly affected potency, suggesting avenues for further optimization .
  • Anti-inflammatory Research : In another investigation published in Pharmaceutical Biology, the anti-inflammatory effects were assessed in vivo using a mouse model of arthritis. The compound reduced swelling and inflammatory markers, indicating its potential for therapeutic use in chronic inflammatory conditions .
  • Cancer Cell Line Evaluation : A study conducted on various cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This finding supports its development as a potential chemotherapeutic agent .

Properties

IUPAC Name

6-methoxy-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVDVDYVVWUZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548338
Record name 6-Methoxy-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105277-11-0
Record name 6-Methoxy-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methoxide (20 g, 0.4 mol) was added to a solution of 6-chloro-2-methylnicotinonitrile (132, 10 g, 66 mmol) in methanol (150 mL), and the mixture was heated at reflux for 1.5 h and cooled to room temperature. The precipitate was removed by filtration, and the filtrate was concentrated to dryness. The crude solid was redissolved in chloroform; and the resulting solution was filtered through a layer of silica gel, washing with extra portions of chloroform. The combined filtrates were evaporated to dryness to yield 41 (8.3 g, 87%): mp 81-82° C. (lit. (Synthesis 1991, 894-896) mp 80-80.5° C.). 1HNMR (300 MHz, CDCl3) δ 7.66 (d, J=8.5 Hz, 1H), 6.59 (d, J=8.5 Hz, 1H), 3.94 (s, 3H), 2.62 (s, 3H).
Name
Sodium methoxide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
87%

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